5-(4'-Benzyloxyphenyl)-2-oxazolidone 5-(4'-Benzyloxyphenyl)-2-oxazolidone
Brand Name: Vulcanchem
CAS No.: 88693-98-5
VCID: VC20771035
InChI: InChI=1S/C16H15NO3/c18-16-17-10-15(20-16)13-6-8-14(9-7-13)19-11-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,17,18)
SMILES: C1C(OC(=O)N1)C2=CC=C(C=C2)OCC3=CC=CC=C3
Molecular Formula: C16H15NO3
Molecular Weight: 269.29 g/mol

5-(4'-Benzyloxyphenyl)-2-oxazolidone

CAS No.: 88693-98-5

Cat. No.: VC20771035

Molecular Formula: C16H15NO3

Molecular Weight: 269.29 g/mol

* For research use only. Not for human or veterinary use.

5-(4'-Benzyloxyphenyl)-2-oxazolidone - 88693-98-5

Specification

CAS No. 88693-98-5
Molecular Formula C16H15NO3
Molecular Weight 269.29 g/mol
IUPAC Name 5-(4-phenylmethoxyphenyl)-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C16H15NO3/c18-16-17-10-15(20-16)13-6-8-14(9-7-13)19-11-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,17,18)
Standard InChI Key QFDVKHYDKDBVHD-UHFFFAOYSA-N
SMILES C1C(OC(=O)N1)C2=CC=C(C=C2)OCC3=CC=CC=C3
Canonical SMILES C1C(OC(=O)N1)C2=CC=C(C=C2)OCC3=CC=CC=C3

Introduction

Chemical Structure and Classification

Structural Features

5-(4'-Benzyloxyphenyl)-2-oxazolidone consists of an oxazolidinone core with a 4'-benzyloxyphenyl substituent at the 5-position. The oxazolidinone ring is a five-membered heterocycle containing both nitrogen and oxygen atoms, with a carbonyl group at the 2-position. The benzyloxy group consists of a benzyl moiety attached to a phenyl ring through an oxygen atom, creating the distinctive 4'-benzyloxyphenyl substituent.

Classification in Medicinal Chemistry

This compound belongs to the broader class of oxazolidinones, which have gained significant recognition in medicinal chemistry due to their antimicrobial properties. Oxazolidinones represent a relatively new class of synthetic antibiotics with a unique mechanism of action, primarily targeting Gram-positive bacteria including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococci) .

Structure-Activity Relationships

The activity of oxazolidinones is highly dependent on their structural features. Research on oxazolidinones has shown that modifications at different positions of the core structure can significantly affect the biological activity. The acetamide group at the B position typically results in the most potent antimicrobial activity, and only the 5S-acetamidomethyl enantiomer exhibits antimicrobial properties . Although these findings pertain to oxazolidinones in general, they provide important context for understanding the potential activity of 5-(4'-Benzyloxyphenyl)-2-oxazolidone.

Synthesis and Preparation Methods

Reaction Conditions

The synthesis of oxazolidinone derivatives typically requires controlled reaction conditions. Based on research with similar compounds, the synthesis might involve:

  • Solvent systems such as toluene or dichloromethane

  • Catalysts like p-toluenesulfonic acid

  • Reflux conditions for extended periods (24-48 hours)

  • Careful temperature control to optimize yield and minimize side reactions

For instance, in the synthesis of related oxazolidinone derivatives described in the literature, reactions often involve treating precursors with reagents like thionyl chloride and DMF to obtain intermediates, which are then further processed to yield the final products .

Purification Methods

After synthesis, purification of oxazolidinone compounds typically involves:

  • Filtration to remove insoluble impurities

  • Vacuum drying to remove residual solvents

  • Recrystallization, often using warm ethanol

  • Column chromatography for higher purity requirements

Chemical Properties and Reactions

Chemical Transformations

Oxazolidinones like 5-(4'-Benzyloxyphenyl)-2-oxazolidone can undergo various chemical transformations. Based on the reactivity patterns of similar compounds, these may include:

  • Oxidation reactions: Using reagents such as potassium permanganate or chromium trioxide to form corresponding derivatives.

  • Reduction reactions: Using agents like lithium aluminum hydride to potentially convert the oxazolidinone ring to an amine.

  • Substitution reactions: Particularly at the benzyloxy group, allowing for the creation of various derivatives with modified properties.

Biological Activity

Antimicrobial Properties

Oxazolidinones as a class demonstrate significant antimicrobial activity, particularly against Gram-positive bacteria. While specific data for 5-(4'-Benzyloxyphenyl)-2-oxazolidone is limited in the search results, the compound may exhibit antibacterial properties similar to other oxazolidinones .

Research on oxazolidinone derivatives has shown activity against various bacterial pathogens including:

  • Staphylococcus aureus (including MRSA)

  • Bacillus subtilis

  • Enterococci (including vancomycin-resistant strains)

  • Streptococcus pneumoniae (including penicillin-resistant strains)

Mechanism of Action

Oxazolidinones exert their antimicrobial effects through a unique mechanism of action. They inhibit bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome, preventing the formation of the 70S initiation complex. This mechanism differs from those of other protein synthesis inhibitors, which explains why oxazolidinones often retain activity against bacteria resistant to other antibiotics .

Structure-Activity Insights

Research on similar oxazolidinone derivatives provides insights into how structural features might influence activity:

  • The size of substituents at the 3-position appears to be inversely related to antimicrobial activity; larger substituents typically reduce activity

  • Modification of the phenyl group with electron-withdrawing or electron-donating groups can alter the antimicrobial spectrum

  • The presence of fluorine substituents on the phenyl ring has been associated with enhanced activity and reduced toxicity

Comparative Activity with Other Oxazolidinones

Table 1: Comparative Antimicrobial Activity of Selected Oxazolidinones Against Gram-positive Bacteria

CompoundS. aureus MIC (μM)B. subtilis MIC (μM)Activity Notes
Compound 4e*816High activity against both test organisms
Compound 5f*6464Moderate activity against both test organisms
Compound 5g*Not reported8High specific activity against B. subtilis
Compound 5h*Not reported16Good activity against B. subtilis
Linezolid**2-42-4Broad spectrum against Gram-positive bacteria

*Benzotriazole-based oxazolidine derivatives from study
**Commercial oxazolidinone antibiotic, values approximated from study
MIC = Minimum Inhibitory Concentration

While this table doesn't include data specifically for 5-(4'-Benzyloxyphenyl)-2-oxazolidone due to limitations in the available research results, it provides a comparative framework for understanding the potential activity range of related compounds .

Research Applications

Medicinal Chemistry Applications

Oxazolidinones have significant applications in medicinal chemistry, particularly in the development of antibacterial agents. The interest in 5-(4'-Benzyloxyphenyl)-2-oxazolidone and related compounds stems from:

  • Their activity against resistant bacteria, which addresses a critical need in clinical medicine

  • Their unique mechanism of action, which helps overcome existing resistance mechanisms

  • The potential for both oral and intravenous administration, allowing for flexible treatment regimens

Structural Optimization Studies

Research involving oxazolidinones often focuses on structural modifications to optimize:

  • Antimicrobial potency

  • Spectrum of activity (particularly extending activity to Gram-negative bacteria)

  • Pharmacokinetic properties

  • Safety profile and reduction of adverse effects

Modifications that have been explored in related compounds include the addition of fluorine substituents on the phenyl ring and alterations of the 3-substituents to enhance activity while minimizing toxicity .

Structure-Activity Relationship (SAR) Investigations

SAR studies of oxazolidinones have revealed several important patterns that may apply to 5-(4'-Benzyloxyphenyl)-2-oxazolidone:

  • The A and B positions (referring to specific locations on the oxazolidinone core) are critical for antimicrobial activity

  • The acetamide group at the B position typically confers the most potent antimicrobial activity

  • Only the 5S-acetamidomethyl enantiomer exhibits antimicrobial activity

  • Modification of the chemical structure at the A position and addition of fluorine substituents can enhance activity and reduce adverse effects

Limitations and Future Directions

Current Research Gaps

Despite the potential applications of 5-(4'-Benzyloxyphenyl)-2-oxazolidone, several research gaps exist:

  • Limited specific studies on this particular compound's antimicrobial spectrum and potency

  • Incomplete pharmacokinetic and safety profile data

  • Lack of comparative studies with clinically approved oxazolidinones like linezolid

Future Research Directions

Future research on 5-(4'-Benzyloxyphenyl)-2-oxazolidone could focus on:

  • Comprehensive antimicrobial screening against both susceptible and resistant bacterial strains

  • Structure modification studies to optimize activity and pharmacokinetic properties

  • Investigation of potential synergistic effects with other antimicrobial agents

  • Detailed mechanistic studies to confirm its mode of action and binding characteristics

  • Safety and toxicity evaluations to determine its potential for clinical development

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